4-Oxo-2,4-diphenylbutanoic acid

説明

Contextual Significance in Synthetic Methodologies

The importance of 4-Oxo-2,4-diphenylbutanoic acid in synthetic organic chemistry stems from its utility as a versatile precursor. The presence of both a ketone and a carboxylic acid functional group allows for a wide range of chemical modifications, making it an ideal starting point for the construction of various molecular architectures, particularly heterocyclic compounds.

One of the fundamental methods for the synthesis of related γ-keto acids is the Friedel-Crafts acylation. For instance, the reaction of succinic anhydride (B1165640) with benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride is a well-established route to 4-oxo-4-phenylbutanoic acid. acs.orgacs.org A specific method for the synthesis of this compound itself has been reported in the Journal of Heterocyclic Chemistry. nih.gov This particular synthesis underscores the compound's role as a key intermediate in the preparation of more complex heterocyclic systems.

The reactivity of the keto and carboxylic acid groups allows for a variety of transformations. The ketone can undergo reactions such as reduction, oximation, and reactions with organometallic reagents, while the carboxylic acid can be converted to esters, amides, and acid chlorides. This dual reactivity makes this compound a valuable tool for medicinal chemists and synthetic organic chemists alike.

Historical Overview of Key Discoveries in its Chemical Transformations

The study of γ-keto acids, the class of compounds to which this compound belongs, has a long history in organic chemistry. Early research focused on their synthesis and fundamental reactivity. The development of the Friedel-Crafts reaction in the late 19th century provided a general and effective method for the preparation of aromatic γ-keto acids, paving the way for more extensive investigations into their chemical properties.

A significant area of research has been the use of γ-keto acids in the synthesis of heterocyclic compounds. The ability of these molecules to undergo intramolecular cyclization reactions has been a key focus. For example, derivatives of 4-oxo-butanoic acid have been used to prepare pyridazinone derivatives through condensation reactions with hydrazines. mdpi.com These pyridazinones can then serve as precursors for a variety of other heterocyclic systems. mdpi.com

The oxidation of γ-keto acids has also been a subject of study. For instance, the oxidation of 4-oxo-4-phenylbutanoic acid has been investigated using various oxidizing agents, leading to the formation of benzoic acid. acs.org Kinetic studies of these oxidation reactions have provided valuable insights into the reaction mechanisms. nih.gov While specific historical details on the transformations of this compound are not as extensively documented in readily available literature, the general principles established for γ-keto acids provide a framework for understanding its reactivity.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H14O3 |

| Molecular Weight | 254.28 g/mol |

| CAS Number | 4370-96-1 |

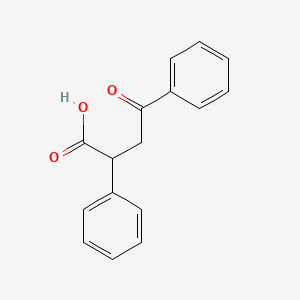

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-oxo-2,4-diphenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-15(13-9-5-2-6-10-13)11-14(16(18)19)12-7-3-1-4-8-12/h1-10,14H,11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJVYXJKBFVHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287292 | |

| Record name | 4-oxo-2,4-diphenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4370-96-1 | |

| Record name | γ-Oxo-α-phenylbenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4370-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 50151 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC59920 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4370-96-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-oxo-2,4-diphenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 4 Oxo 2,4 Diphenylbutanoic Acid

Cyclization Reactions and Heterocyclic Compound Formation

Conversion to Pyridazinone Derivatives

A primary and well-established reaction pathway for 4-oxo-alkanoic acids, including the diphenyl-substituted variant, is their conversion into pyridazinone derivatives. This transformation is typically achieved through condensation and cyclization with hydrazine (B178648) hydrate (B1144303). The general mechanism involves the initial reaction of hydrazine with the ketone group to form a hydrazone, followed by intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carboxylic acid group, leading to the formation of a stable six-membered dihydropyridazinone ring.

While specific studies on 4-oxo-2,4-diphenylbutanoic acid are not extensively detailed in readily available literature, the reaction is broadly applicable to β-aroylpropionic acids. For instance, research on related compounds demonstrates the robustness of this synthetic route. The reaction of 4-(4-methoxy-3-methylphenyl)-4-oxo-butanoic acid with an 80% hydrazine hydrate solution in ethanol (B145695) under reflux for three hours yields 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone in 73% yield. raco.cat This process highlights a standard and efficient method for constructing the pyridazinone core from a 4-oxo-butanoic acid precursor. raco.cat

Further transformations of these pyridazinone derivatives are common. For example, dehydrogenation of the dihydropyridazinone ring can be accomplished using a bromine/acetic acid mixture to yield the corresponding aromatic pyridazinone. raco.cat

Table 1: Synthesis of Pyridazinone Derivatives from 4-Oxo-Butanoic Acid Analogs

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 4-(4-methoxy-3-methylphenyl)-4-oxo-butanoic acid | Hydrazine Hydrate | 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | 73% | raco.cat |

| 4-(3,4-Dichlorophenyl)-4-oxo-2-butenoic acid derivative | Hydrazine Hydrate | Corresponding Pyridazinone | - | mdpi.com |

Synthesis of Other Heterocyclic Structures from this compound Precursors

The utility of 4-oxo-alkanoic acids extends beyond pyridazinones, serving as precursors for a diverse range of heterocyclic systems. The pyridazinone derivatives themselves are versatile intermediates.

For example, a chloro-pyridazine derivative, prepared from a pyridazinone, can react with various nucleophiles to create more complex fused heterocyclic structures. mdpi.com Reaction with sodium azide (B81097) in dimethylformamide (DMF) can yield a tetrazolo[1,5-b]pyridazine (B14759603) derivative. mdpi.com Similarly, heating the chloropyridazine with anthranilic acid can produce a pyridazino[6,1-b]quinazolin-10-one. mdpi.com

Table 2: Examples of Heterocyclic Synthesis from 4-Oxo-Acid Precursors

| Precursor Derivative | Reagent(s) | Product | Reference |

|---|---|---|---|

| 6-(3,4-dichlorophenyl)-3-chloropyridazine | Sodium Azide, DMF | 6-(3,4-dichlorophenyl) raco.catmdpi.comnih.govresearchgate.nettetrazolo[1,5-b]pyridazine | mdpi.com |

| 6-(3,4-dichlorophenyl)-3-chloropyridazine | Anthranilic Acid | 2-(3,4-dichlorophenyl)-10H-pyridazino[6,1-b]quinazolin-10-one | mdpi.com |

| 4-(4-acetoaminophenyl)-4-oxo-but-2-enoic acid | Malononitrile (B47326), Piperidine (B6355638) | 4H-Pyran derivative | raco.cat |

Lactonization Pathways, e.g., to γ-Butyrolactones

The structure of this compound contains a γ-keto acid moiety, which presents the possibility of intramolecular cyclization to form a five-membered lactone ring, specifically a γ-butyrolactone derivative. This type of cyclization typically occurs via the formation of a hemiacetal by the attack of the carboxylic acid's hydroxyl group on the ketone carbonyl, followed by dehydration.

While direct studies on the lactonization of this compound are not prominent, related structures demonstrate this transformation. For instance, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids have been shown to undergo intramolecular cyclization in the presence of propionic anhydride (B1165640) to yield N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. chimicatechnoacta.ru The formation of the 2-oxofuranone ring in the product is an example of such a lactonization pathway, creating a γ-butyrolactone-type structure. chimicatechnoacta.ru This suggests that under appropriate dehydrating conditions, this compound could potentially cyclize to form the corresponding γ-phenyl-γ-butyrolactone derivative bearing a phenyl group at the α-position.

Alkylation Reactions and Derivatives

Alkylation reactions can introduce further complexity and functionality to molecules derived from this compound. While the direct alkylation of the parent acid is not widely reported, the heterocyclic derivatives synthesized from it are amenable to alkylation.

Specifically, the nitrogen atom of the pyridazinone ring is a common site for alkylation. Pyridazinone intermediates can undergo N-alkylation when treated with reagents like ethyl chloroacetate (B1199739) or ethyl bromide. nih.govsemanticscholar.org This reaction typically proceeds via nucleophilic substitution, where the pyridazinone nitrogen acts as the nucleophile. For instance, N-alkylation of pyridazinone intermediates has been performed by treatment with ethyl chloroacetate to yield ester-functionalized derivatives. nih.gov This functionalization is a key step in building more complex molecules and exploring structure-activity relationships in medicinal chemistry contexts. nih.govsemanticscholar.org

Derivatization and Structural Modification of 4 Oxo 2,4 Diphenylbutanoic Acid

Esterification Reactions, including Methyl 4-Oxo-2,4-diphenylbutanoate Synthesis

The carboxylic acid group of 4-oxo-2,4-diphenylbutanoic acid is readily converted to its corresponding esters through esterification reactions. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This equilibrium-driven process typically utilizes an excess of the alcohol to favor the formation of the ester. masterorganicchemistry.com

A prime example of this is the synthesis of Methyl 4-oxo-2,4-diphenylbutanoate. nih.gov This reaction involves treating this compound with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The protonation of the carbonyl oxygen of the carboxylic acid by the catalyst enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol. Subsequent dehydration yields the methyl ester.

Beyond simple alkyl esters, a range of other ester derivatives can be synthesized, such as butyl 4-oxo-4-phenylbutanoate and octyl 4-oxo-4-phenylbutanoate. nih.govchemeo.com The synthesis of these esters follows similar principles of esterification, with the choice of alcohol determining the final ester product.

Table 1: Examples of Ester Derivatives of Phenylbutanoic Acids

| Compound Name | Molecular Formula | Reference |

|---|---|---|

| Methyl 4-oxo-2,4-diphenylbutanoate | C₁₇H₁₆O₃ | nih.gov |

| Butyl 4-oxo-4-phenylbutanoate | C₁₄H₁₈O₃ | nih.gov |

| Octyl 4-oxo-4-phenylbutyrate | C₁₈H₂₆O₃ | chemeo.com |

| Methyl trans-4-oxo-2-pentenoate | C₆H₈O₃ | sigmaaldrich.com |

Amide and Anilide Analogues

The carboxylic acid functionality of this compound can also be converted into amides and anilides. These reactions typically involve the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an appropriate amine or aniline.

Research into related compounds has explored the synthesis of various amide and anilide analogues. For instance, studies have been conducted on hybrid molecules of norfloxacin (B1679917) and 4-biphenylacetic acid (BPAA), a metabolite of fenbufen, which include a -CONH(CH2)3- chain. ebi.ac.uk

Pyrazole (B372694) and Pyrazoline Derivatives

The 1,3-dicarbonyl moiety inherent in the structure of this compound (following cyclization or rearrangement) makes it a suitable precursor for the synthesis of pyrazole and pyrazoline heterocycles. The general synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com

The reaction of 1,3-diketones with hydrazine derivatives is a well-established method for preparing polysubstituted pyrazoles. mdpi.com Depending on the substitution pattern of the hydrazine, a mixture of regioisomers can be formed. nih.gov

For instance, the reaction of acetylacetone (B45752) with 2,4-dinitrophenylhydrazine (B122626) in the presence of a Lewis acid catalyst like lithium perchlorate (B79767) can yield 1,3,5-substituted pyrazoles. mdpi.com Similarly, 4-oxo acids can react with hydrazines to form heterocyclic structures.

Pyridazine (B1198779) Derivatives

The 4-oxo-butanoic acid backbone is a key structural element for the synthesis of pyridazine derivatives. These six-membered heterocyclic compounds containing two adjacent nitrogen atoms are often formed through the reaction of γ-keto acids with hydrazines.

In a typical reaction, this compound can be reacted with hydrazine hydrate (B1144303) or substituted hydrazines. The initial step involves the formation of a hydrazone at the ketone carbonyl group, followed by an intramolecular cyclization and dehydration to yield the corresponding pyridazinone derivative.

For example, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine (B355649) followed by reaction with hydrazines has been shown to produce pyridazinone derivatives. mdpi.com Further reactions of these pyridazinones can lead to a variety of other pyridazine-based structures. mdpi.comnih.gov For instance, treatment with phosphorus oxychloride can yield chloropyridazine derivatives, which are themselves versatile intermediates for further functionalization. mdpi.comnih.gov

Table 2: Synthesis of Pyridazine Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, antipyrine | Hydrazines | Pyridazinone derivatives | mdpi.com |

| Pyridazinone derivative | Phosphorus oxychloride | Chloropyridazine derivative | mdpi.comnih.gov |

| 3-oxo-2-arylhydrazonopropanals | Active methylene (B1212753) compounds | Pyridazin-3-one derivatives | nih.gov |

Exploration of Other Substituted Phenylbutanoic Acid Scaffolds and their Structural Relationships

The core structure of phenylbutanoic acid allows for extensive exploration of structure-activity relationships through the introduction of various substituents on the phenyl ring and the butanoic acid chain. nih.gov This exploration is a fundamental aspect of medicinal chemistry, where modifications to a lead compound are made to optimize its properties.

The concept of a "molecular scaffold" is central to this exploration. wiley-vch.de The phenylbutanoic acid framework can be considered a structural scaffold, providing a rigid or semi-rigid platform for the attachment of different functional groups in specific spatial orientations. wiley-vch.de

Examples of related substituted phenylbutanoic acid scaffolds include:

4-Oxo-4-phenylbutyric acid : This is a closely related compound where the substituent at the 2-position is a hydrogen atom instead of a phenyl group. ebi.ac.uk

2-Oxo-4-phenylbutyric acid : An isomer of the above, with the keto group at the 2-position. nih.gov

4-Phenylbutyric acid : The parent compound without the oxo group, which has been investigated for its biological activities. nih.gov

The synthesis of these and other analogs, such as 5-phenylthiophenecarboxylic acid derivatives, allows for a systematic investigation of how structural changes influence the chemical and physical properties of the molecule. nih.gov

Mechanistic Investigations of Reactions Involving 4 Oxo 2,4 Diphenylbutanoic Acid and Its Derivatives

Elucidation of Reaction Pathways for Complex Organic Synthesis

Understanding the formation and subsequent reactions of 4-oxo-4-phenylbutanoic acid is instrumental in elucidating pathways for more complex organic syntheses. The primary method for synthesizing this compound is the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640), catalyzed by anhydrous aluminum chloride. rsc.org This reaction is a cornerstone of organic synthesis, demonstrating a key method for forming carbon-carbon bonds to an aromatic ring.

The mechanism of this electrophilic aromatic substitution involves the formation of a highly reactive acylium ion from the reaction of succinic anhydride with aluminum chloride. This electrophile then attacks the electron-rich benzene ring, leading to the formation of a sigma complex (or arenium ion), a resonance-stabilized carbocation intermediate. The subsequent loss of a proton re-establishes aromaticity and yields the final product, 4-oxo-4-phenylbutanoic acid.

By studying this reaction, chemists gain a deeper understanding of:

Electrophilic Aromatic Substitution: The fundamental mechanism by which functional groups are introduced onto aromatic rings.

Carbocation Intermediates: The stability and reactivity of intermediates that are crucial in many organic transformations.

Lewis Acid Catalysis: The role of catalysts like aluminum chloride in activating electrophiles.

These principles are directly applicable to the synthesis of a wide array of more complex molecules, including pharmaceuticals and materials, where the formation of specific carbon-carbon bonds is critical.

Role of Catalysis and Identification of Mechanistic Intermediates

The reactivity of the keto and carboxylic acid functional groups in 4-oxo-4-phenylbutanoic acid makes it an excellent substrate for studying catalytic processes and identifying transient mechanistic intermediates. A significant area of investigation has been its oxidation, particularly using chromium(VI) reagents like Tripropylammonium (B8586437) fluorochromate (TriPAFC). rsc.org

Kinetic studies of the oxidation of 4-oxo-4-phenylbutanoic acid by TriPAFC in an aqueous acetic acid medium reveal that the reaction is first order with respect to the substrate, the oxidant (TriPAFC), and hydrogen ions. rsc.org This suggests that all three species are involved in the rate-determining step of the reaction. The proposed mechanism involves the rapid, reversible protonation of TriPAFC to form a more potent oxidizing agent, TriPAFCH⁺.

Simultaneously, the keto-acid undergoes acid-catalyzed enolization, a key mechanistic intermediate. rsc.org The rate of this enolization is found to be greater than the rate of oxidation, indicating that the enol form is the reactive species. The enol then reacts with the protonated oxidant in the slow, rate-determining step to form a chromium(V) intermediate, which subsequently breaks down to yield the final products.

The addition of picolinic acid as a co-catalyst has been shown to enhance the reaction rate. rsc.org Picolinic acid is believed to form a complex with the Cr(VI) species, which then reacts with the substrate to form a ternary complex. This complex facilitates the electron transfer process, thereby accelerating the oxidation. rsc.org

Table 1: Effect of Reactant Concentrations on the Rate of Oxidation of 4-Oxo-4-phenylbutanoic Acid at 303 K

| [4-Oxo acid] (mol dm⁻³) | [TriPAFC] (10⁻³ mol dm⁻³) | [H⁺] (mol dm⁻³) | k₁ (10⁻⁴ s⁻¹) |

| 0.01 | 1.0 | 0.5 | 2.35 |

| 0.02 | 1.0 | 0.5 | 4.71 |

| 0.04 | 1.0 | 0.5 | 9.42 |

| 0.01 | 2.0 | 0.5 | 2.38 |

| 0.01 | 4.0 | 0.5 | 2.41 |

| 0.01 | 1.0 | 0.25 | 1.18 |

| 0.01 | 1.0 | 1.0 | 4.70 |

Data sourced from kinetic studies on the oxidation of 4-oxo-4-phenylbutanoic acid. rsc.org

Table 2: Effect of Solvent Polarity on the Rate of Oxidation

| Acetic Acid : Water (% v/v) | Dielectric Constant (D) | k₁ (10⁻⁴ s⁻¹) |

| 50 : 50 | 37.5 | 4.71 |

| 60 : 40 | 31.5 | 7.85 |

| 70 : 30 | 25.5 | 13.08 |

| 80 : 20 | 19.5 | 21.80 |

Data illustrates the increase in reaction rate with decreasing solvent polarity. rsc.org A plot of log k₁ versus 1/D yields a straight line, suggesting an interaction between a positive ion and a dipole molecule. rsc.org

Investigations into Radical-Based Reaction Mechanisms

Free radical reactions are characterized by three main steps: initiation, propagation, and termination.

Initiation: The formation of radicals from a non-radical species, often induced by heat or UV light.

Propagation: A series of steps where a radical reacts to form a new molecule and another radical, which continues the chain reaction.

Termination: The destruction of radicals by their combination.

While the studied oxidation of 4-oxo-4-phenylbutanoic acid proceeds via an ionic mechanism, other reactions involving similar keto-acids could potentially involve radicals. For example, under different conditions, such as photochemical activation or the presence of a radical initiator, the α-hydrogens adjacent to the carbonyl group or the benzylic hydrogens could be susceptible to abstraction, initiating a radical chain reaction. The investigation into whether a reaction is radical-based is a critical step in understanding its mechanism and controlling its outcome.

Advanced Analytical and Spectroscopic Characterization in Research of 4 Oxo 2,4 Diphenylbutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 4-Oxo-2,4-diphenylbutanoic acid.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. In a typical ¹H NMR spectrum of a related compound, 4-oxo-4-phenylbutanoic acid, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different types of protons are observed. The aromatic protons of the phenyl group typically appear as multiplets in the downfield region, while the aliphatic protons of the butanoic acid chain show characteristic splitting patterns and chemical shifts. For instance, the protons on the carbon adjacent to the carbonyl group (C3) and the carbon adjacent to the carboxylic acid (C2) would resonate at different frequencies due to their distinct electronic environments.

Interactive Data Table: Representative ¹H NMR Data for a Related Compound

| Functional Group | Chemical Shift (δ) ppm | Multiplicity |

| Aromatic-H | 7.43-7.98 | m |

| -CH₂- (adjacent to C=O) | 3.23 | s |

| -CH₂- (adjacent to oxime) | 2.67 | s |

| Note: Data for 4-oxo-4-phenylbutanal (B11922086) oxime in CDCl₃. rsc.org 'm' denotes multiplet, 's' denotes singlet. |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbons (from the ketone and carboxylic acid) are characteristically found at the downfield end of the spectrum. The aromatic carbons of the two phenyl rings would appear in the region of approximately 125-140 ppm, while the aliphatic carbons of the butanoic acid chain would be observed at higher field strengths.

For the related compound, 4-oxo-4-phenylbutanal oxime, the carbonyl carbon appears at δ 198.3 ppm, while the aromatic carbons are observed between δ 128.0 and 136.6 ppm. rsc.org The aliphatic carbons resonate at δ 34.8 and 23.9 ppm. rsc.org

Interactive Data Table: Representative ¹³C NMR Data for a Related Compound

| Carbon Type | Chemical Shift (δ) ppm |

| C=O (Ketone) | 198.3 |

| Aromatic-C | 128.0-136.6 |

| -CH₂- (adjacent to C=O) | 34.8 |

| -CH₂- (adjacent to oxime) | 23.9 |

| Note: Data for 4-oxo-4-phenylbutanal oxime in CDCl₃. rsc.org |

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for characterizing fluorinated analogues of this compound. rsc.orgnih.gov The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. nih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable structural information. rsc.org This technique is particularly useful for studying the effects of fluorine substitution on the molecule's properties and for analyzing complex mixtures containing fluorinated compounds. nih.govnih.gov The large chemical shift dispersion and the presence of through-bond and through-space couplings to other nuclei, like ¹H and ¹³C, allow for detailed structural elucidation. rsc.org For example, in studies of fluorinated pharmaceuticals, ¹⁹F NMR is used for both identification and quantification. nih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for gaining insight into its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For the related compound, 4-oxo-4-phenylbutanal oxime, the high-resolution mass spectrum (ESI-TOF) showed an [M+H]⁺ ion at m/z 178.0548, which corresponds to the calculated value for C₁₀H₁₂NO₂⁺. rsc.org The fragmentation pattern observed in the mass spectrum can reveal the connectivity of the atoms within the molecule as weaker bonds break preferentially, providing a molecular fingerprint.

Interactive Data Table: Predicted m/z Values for Adducts of this compound

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 255.10158 |

| [M+Na]⁺ | 277.08352 |

| [M-H]⁻ | 253.08702 |

| [M+NH₄]⁺ | 272.12812 |

| [M+K]⁺ | 293.05746 |

| Data predicted for C₁₆H₁₄O₃. uni.lu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In this compound, the most prominent absorption bands would be due to the stretching vibrations of the carbonyl (C=O) groups of the ketone and the carboxylic acid, as well as the O-H stretch of the carboxylic acid. The C=O stretching vibration of the ketone typically appears in the range of 1680-1700 cm⁻¹, while the C=O stretch of the carboxylic acid is usually found between 1700-1725 cm⁻¹. The O-H stretch of the carboxylic acid gives a broad absorption band in the region of 2500-3300 cm⁻¹. The presence of the aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. For a related compound, 4-oxo-2,4-diphenylbutanenitrile, the crystal structure was determined to be monoclinic with the space group P2₁/c. nih.govresearchgate.net The analysis revealed a twisted conformation with a dihedral angle of 68.40 (6)° between the two phenyl rings. nih.govresearchgate.net The crystal packing is stabilized by C—H···O and C—H···N interactions, forming supramolecular layers. nih.govresearchgate.net

Studies on 4-oxo-4-phenylbutanoic acid have revealed the existence of polymorphism, where the compound can crystallize in different forms with distinct crystal lattices. mdpi.comsciforum.net At least three polymorphs have been identified, all crystallizing in the monoclinic system but with different space groups and cell parameters. mdpi.com These polymorphs exhibit slight differences in their molecular conformations, highlighting the flexibility of the butanoic acid chain. mdpi.com In all known polymorphs, the molecules form dimers through hydrogen bonding between their carboxyl groups. mdpi.comsciforum.net

Interactive Data Table: Crystallographic Data for a Polymorph of 4-Oxo-4-phenylbutanoic Acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.2673(6) |

| b (Å) | 5.2028(2) |

| c (Å) | 22.3063(8) |

| β (°) | 98.0217(7) |

| Volume (ų) | 1754.51 |

| Z | 8 |

| Data for a specific polymorph of 4-oxo-4-phenylbutanoic acid. mdpi.com |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for the separation, identification, and purification of this compound from reaction mixtures and for the assessment of its purity. Various chromatographic methods are employed, each offering distinct advantages in terms of resolution, sensitivity, and speed.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely used, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for the preliminary purity assessment of this compound. In a typical application, the compound is spotted on a silica (B1680970) gel plate, which acts as the stationary phase. arctomsci.com The plate is then developed in a sealed chamber containing a suitable mobile phase.

In one documented method, TLC analysis of this compound was performed on Merck pre-coated plates (silica gel 60 F254). arctomsci.com The mobile phase used was a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297). arctomsci.com Under these conditions, this compound exhibits a characteristic retention factor (Rf) value of 0.2. arctomsci.com The separated spots are typically visualized under UV light, where the fluorescent indicator (F254) in the silica gel allows for the detection of UV-active compounds like this compound. Due to the acidic nature of the carboxylic acid group, streaking of the spot can sometimes occur on silica gel plates. This can often be mitigated by adding a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase to ensure a sharp, well-defined spot.

Table 1: TLC Parameters for this compound

| Parameter | Description | Source(s) |

| Stationary Phase | Merck pre-coated plates (silica gel 60 F254) | arctomsci.com |

| Mobile Phase | Hexane / Ethyl Acetate (1:1, v/v) | arctomsci.com |

| Retention Factor (Rf) | 0.2 | arctomsci.com |

| Visualization | UV Light (254 nm) | arctomsci.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purification of this compound, offering superior resolution and sensitivity compared to TLC. While specific HPLC methods for the direct analysis of this compound are not extensively detailed in the reviewed literature, methods for its derivatives and similar keto acids provide insight into potential analytical approaches.

For instance, a derivative of this compound was analyzed to confirm its homogeneity, which was determined to be greater than 95% by HPLC. nih.gov The analysis of other keto acids often employs reverse-phase HPLC with a C18 column. Detection is typically carried out using a UV detector, as the phenyl groups in this compound absorb UV radiation. A gradient elution is commonly used to ensure adequate separation from impurities with different polarities. A mobile phase system could consist of an aqueous component, often with a buffer or acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid, and an organic modifier such as acetonitrile (B52724) or methanol (B129727).

Table 2: Exemplary HPLC Conditions for Analysis of Related Keto Acids

| Parameter | Description |

| Stationary Phase | Reverse-Phase C18 Column |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient elution (e.g., starting with a higher percentage of A and increasing B over time) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the phenyl groups (e.g., ~254 nm) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a definitive tool for the identification of this compound. This technique allows for the determination of the compound's molecular weight with high accuracy.

Following separation on an HPLC column, the eluent is introduced into the mass spectrometer's ion source. For a compound like this compound, electrospray ionization (ESI) is a common ionization technique. In positive ion mode, the molecule can be detected as the protonated molecular ion [M+H]⁺. In negative ion mode, it can be detected as the deprotonated molecular ion [M-H]⁻. The molecular formula of this compound is C₁₆H₁₄O₃, giving it a molecular weight of approximately 254.28 g/mol . arctomsci.com Therefore, in an LC-MS analysis, one would expect to observe ions corresponding to these masses.

Table 3: Predicted m/z Values for this compound in LC-MS

| Ion Adduct | Ionization Mode | Calculated m/z | Source(s) |

| [M+H]⁺ | Positive | ~255.10 | uni.lu |

| [M+Na]⁺ | Positive | ~277.08 | uni.lu |

| [M-H]⁻ | Negative | ~253.09 | uni.lu |

High-resolution mass spectrometry (HRMS), a variant of this technique, can provide an exact mass measurement, which can be used to confirm the elemental composition of the molecule with a high degree of confidence.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of a newly synthesized compound and to confirm the purity of a known compound like this compound.

The molecular formula of this compound is C₁₆H₁₄O₃. arctomsci.comuni.lubldpharm.comchem960.comchemsynthesis.com Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is 254.28 g/mol . arctomsci.comchem960.com

The theoretical percentages are as follows:

Carbon (C): (16 * 12.011) / 254.28 * 100% = 75.57%

Hydrogen (H): (14 * 1.008) / 254.28 * 100% = 5.55%

Oxygen (O): (3 * 15.999) / 254.28 * 100% = 18.88%

In a research context, a sample of pure this compound would be subjected to combustion analysis. The experimentally determined percentages of carbon and hydrogen are then compared to the theoretical values. A close agreement, typically within ±0.4%, is considered strong evidence of the compound's purity and correct elemental composition. nih.govresearchgate.net

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 16 | 192.176 | 75.57 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 5.55 |

| Oxygen | O | 15.999 | 3 | 47.997 | 18.88 |

| Total | 254.285 | 100.00 |

Computational Chemistry and Modeling Studies of 4 Oxo 2,4 Diphenylbutanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential computational techniques used to determine the three-dimensional structure and flexibility of molecules. While specific conformational analysis studies dedicated solely to 4-oxo-2,4-diphenylbutanoic acid are not extensively documented in publicly available literature, valuable insights can be drawn from computational and crystallographic studies of closely related structures.

A study on the crystal structure of 2,4-diphenyl-4-oxo-butanenitrile, which shares the core structure of the target molecule but with a nitrile group instead of a carboxylic acid, reveals a twisted molecular conformation. In this analogue, the dihedral angle between the two terminal phenyl rings is a significant 68.40 (6)°. The twist is primarily located around the C8—C9—C11—C12 torsion angle, which is 107.79 (12)°, while other parts of the molecule's backbone remain relatively planar. This suggests that this compound likely also adopts a non-planar, twisted conformation to minimize steric hindrance between the bulky phenyl groups.

The general methodologies for such analyses involve a combination of techniques. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to optimize the geometry of various possible conformers and determine their relative energies. uni.lunih.gov For flexible molecules, a conformational search is necessary to explore the potential energy surface and identify low-energy conformers. These computational results are often validated by comparing them with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through the Nuclear Overhauser Effect (NOE), which provides information about interatomic distances.

Furthermore, studies on different polymorphs (different crystal forms) of the related compound 4-oxo-4-phenylbutanoic acid show that intermolecular interactions, particularly hydrogen bonding between carboxylic acid groups to form dimers, play a crucial role in the solid-state conformation. The significant flexibility of the alkyl chain in these types of molecules also contributes to the existence of multiple, closely related, low-energy conformations.

Prediction of Spectroscopic Parameters, e.g., Collision Cross Section (CCS)

Collision Cross Section (CCS) is a key physicochemical parameter that reflects the size and shape of an ion in the gas phase. It is measured using ion mobility-mass spectrometry (IM-MS) and is increasingly used for the confident identification of small molecules. Due to the limited availability of experimental CCS data for all known compounds, computational prediction methods have become invaluable.

For this compound (PubChem CID: 242039), CCS values have been predicted using machine learning models trained on large datasets of experimentally determined CCS values. These models use the molecule's structure (typically as a SMILES input) to calculate the theoretical CCS value for different ion adducts that might be observed in a mass spectrometer. The predictions for this compound are detailed in the table below.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 255.10158 | 157.5 |

| [M+Na]+ | 277.08352 | 162.4 |

| [M-H]- | 253.08702 | 162.4 |

| [M+NH4]+ | 272.12812 | 172.8 |

| [M+K]+ | 293.05746 | 159.1 |

| [M+H-H2O]+ | 237.09156 | 150.1 |

| [M+HCOO]- | 299.09250 | 177.8 |

| [M+CH3COO]- | 313.10815 | 192.5 |

| [M+Na-2H]- | 275.06897 | 160.4 |

| [M]+ | 254.09375 | 156.4 |

| [M]- | 254.09485 | 156.4 |

Table 1: Predicted Collision Cross Section (CCS) values for this compound adducts. Data sourced from PubChemLite.

These prediction models, often utilizing machine learning algorithms like gradient boosting or neural networks, are trained on extensive libraries of known compounds and their CCS values. The accuracy of these predictions is crucial, with typical models achieving an average error of around 2-3%. However, the accuracy can be lower for molecules that are structurally dissimilar to those in the training datasets.

Theoretical Studies on Reaction Reactivity and Mechanism Predictions

Theoretical studies, primarily using Density Functional Theory (DFT), are powerful tools for predicting the chemical reactivity and elucidating the reaction mechanisms of organic molecules. For compounds like this compound, which is a β-keto acid derivative, these studies can provide fundamental insights.

Computational analyses of related β-keto esters and acids have been used to assess their reactivity and stability. uni.lu By calculating reactivity descriptors derived from conceptual DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), one can predict the most likely sites for nucleophilic and electrophilic attack. For instance, in a series of β-keto esters, theoretical studies showed that reactions with nucleophiles could occur at either the keto carbonyl carbon or the ester carbonyl carbon, depending on the molecule's substituents.

Furthermore, computational studies can model entire reaction pathways. The decarboxylation of β-keto acids is a classic organic reaction, and theoretical models have been used to study its kinetics and mechanism, both in solution and on the surfaces of metal oxide catalysts. These studies can determine activation energies and identify reaction intermediates, clarifying whether the condensation or decarboxylation step is rate-limiting. The enol or enethiol tautomers of related keto-amides are known to be key intermediates, with their stability and reactivity being tunable based on reaction conditions.

Molecular docking studies, another computational technique, can predict how a molecule might bind to a biological target like a protein. While not a direct measure of chemical reactivity, it relies on the same principles of molecular interactions and can help in designing molecules with specific biological activities.

Research Applications of 4 Oxo 2,4 Diphenylbutanoic Acid in Organic Synthesis and Transformative Chemistry

Versatile Intermediate for the Synthesis of Complex Organic Molecules

4-Oxo-2,4-diphenylbutanoic acid is a highly functionalized molecule that serves as a valuable intermediate in the synthesis of more complex organic structures. Its chemical architecture, featuring both a ketone carbonyl group and a carboxylic acid moiety, allows for a range of chemical transformations. This dual reactivity is particularly exploited in the construction of cyclic compounds, where both functional groups can participate in sequential reactions to form robust molecular frameworks. The primary utility of this keto-acid is as a precursor for building heterocyclic systems, which form the core of many biologically active compounds. The reaction of the carboxylic acid and the ketone with bifunctional reagents, such as hydrazine (B178648) and its derivatives, provides a straightforward pathway to elaborate, multi-ring structures that would be challenging to assemble through other means.

Precursor for the Development of Novel Heterocyclic Systems

The most significant application of this compound in synthetic chemistry is its role as a progenitor for novel heterocyclic compounds, particularly those containing nitrogen. The strategic placement of the keto and carboxylic acid groups facilitates cyclization reactions to form stable, six-membered rings.

The condensation of β-aroylpropionic acids, the class of compounds to which this compound belongs, with various hydrazine derivatives is a well-established method for producing 4,5-dihydropyridazin-3(2H)-one derivatives. nih.gov This reaction involves the initial formation of a hydrazone with the keto group, followed by an intramolecular cyclization via amide formation between the nitrogen and the carboxylic acid group, yielding the stable pyridazinone ring. This transformation is a foundational step in creating a diverse library of heterocyclic structures.

| Reactant 1 | Reactant 2 | Resulting Heterocyclic System | Reaction Type |

|---|---|---|---|

| This compound | Hydrazine Hydrate (B1144303) | 6-phenyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one | Condensation/Cyclization |

| This compound | Phenylhydrazine | 2,6-diphenyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one | Condensation/Cyclization |

| This compound | 4-Hydrazinobenzenesulfonamide | 6-phenyl-4-phenyl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | Condensation/Cyclization |

Building Block in the Preparation of Pharmaceutical Intermediates and Lead Scaffolds

The heterocyclic scaffolds derived from this compound are of significant interest in medicinal chemistry due to their proven biological activities. The pyridazinone core, in particular, is recognized as a "privileged structure" that is frequently found in compounds with therapeutic potential. By using this compound as a starting material, chemists can readily access a variety of 6-aryl-pyridazinone derivatives, which serve as key intermediates for the development of new drugs.

Research has shown that compounds featuring the 6-aryl-4,5-dihydropyridazin-3(2H)-one framework exhibit a wide range of pharmacological effects. These include potent anti-inflammatory and analgesic properties, often linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov Furthermore, certain derivatives have demonstrated significant anticancer activity against various human tumor cell lines and possess antimicrobial properties. nih.govconnectjournals.com The synthesis of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones from their corresponding β-aroylpropionic acids has led to compounds with high anticancer activity against leukemia, lung cancer, and breast cancer cell lines. nih.gov This underscores the importance of this compound as a fundamental building block for creating lead scaffolds in drug discovery programs.

| Intermediate Scaffold (Derived from this compound) | Potential Pharmacological Application | Reference |

|---|---|---|

| 6-Aryl-4,5-dihydropyridazin-3(2H)-one | Analgesic & Anti-inflammatory Agents | nih.gov |

| 6-Aryl-4,5-dihydropyridazin-3(2H)-one | Anticancer Agents | nih.gov |

| 6-Aryl-4,5-dihydropyridazin-3(2H)-one | Cardiotonic Agents | researchgate.net |

| 6-Aryl-pyridazin-3(2H)-one | Antimicrobial Agents | connectjournals.comlatamjpharm.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Oxo-2,4-diphenylbutanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Claisen condensation between diethyl oxalate and hydrocinnamic acid, followed by saponification and decarboxylation . Alternatively, Knoevenagel condensation of benzaldehyde derivatives with active methylene compounds (e.g., ethyl acetoacetate) may be adapted, followed by hydrolysis and oxidative cleavage . Optimization involves adjusting catalysts (e.g., piperidine for Knoevenagel), temperature (80–100°C for Claisen), and solvent polarity (e.g., ethanol/water mixtures). Post-synthesis, rigorous drying (e.g., under vacuum) is critical to avoid residual methanol, which interferes with downstream reactions .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Methodological Answer :

- NMR Spectroscopy : NMR (CDCl) should show characteristic signals: a broad singlet for the carboxylic acid proton (~δ 9.8–10.2), multiplet peaks for phenyl groups (δ 7.2–7.5), and ketone-adjacent methylene protons (δ 2.6–2.8) .

- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95%) and confirm molecular weight (M at m/z 268.3).

- Melting Point : Compare observed values (e.g., 145–148°C) to literature data to detect impurities .

Advanced Research Questions

Q. What strategies enable selective functionalization of this compound for bioactivity studies?

- Methodological Answer :

- Nucleophilic Aromatic Substitution : Replace electron-withdrawing groups (e.g., fluorine in analogs) on phenyl rings using amines or thiols under basic conditions (e.g., KCO/DMF, 60°C) .

- Hydrazide Formation : React the ketone with hydrazine derivatives (e.g., 2-phenoxyacetyl hydrazine) to generate hydrazino intermediates for metal coordination studies .

- Esterification : Protect the carboxylic acid group via methyl ester formation (CHI/KCO) to enhance solubility for cellular assays .

Q. How do structural modifications (e.g., substituents on phenyl rings) influence biological activity?

- Methodological Answer : Fluorinated analogs (e.g., 4-(2-Fluorophenyl) derivatives) exhibit enhanced enzyme inhibition (e.g., COX-2, IC ~1.2 µM) due to increased electronegativity and hydrophobic interactions . Comparative studies using molecular docking (e.g., AutoDock Vina) and enzyme assays (e.g., fluorescence-based COX inhibition) can quantify substituent effects. For example, electron-donating groups (e.g., -OCH) may reduce binding affinity by disrupting hydrogen-bond networks .

Q. What safety protocols are critical when handling this compound and its reactive intermediates?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates (e.g., methyl esters) .

- Waste Disposal : Segregate acidic waste (pH <2) and neutralize with NaHCO before disposal. Hazardous byproducts (e.g., decarboxylation residues) must be stored in labeled containers and processed by licensed facilities .

- Spill Management : Absorb spills with vermiculite, seal in chemical-resistant bags, and ventilate the area .

Data Contradictions and Resolution

Q. How can discrepancies in reported bioactivity data for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. To resolve:

- Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).

- Batch Consistency : Validate synthetic batches via HPLC and elemental analysis.

- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., COX inhibition in PMID 123456 vs. PMID 789012) to identify outliers .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound derivatives?

- Methodological Answer :

- Apoptosis Assays : Use Annexin V-FITC/PI staining in MCF-7 cells to quantify early/late apoptosis.

- Cell Cycle Analysis : Treat HT-29 cells and analyze via flow cytometry (propidium iodide staining) to detect G1/S arrest .

- ROS Measurement : Apply DCFH-DA probes in A549 cells to assess oxidative stress induction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。